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Compound of Interest

5-bromo-3-iodo-4-methoxy-1H-
Compound Name:
pyrrolo[2,3-b]pyridine

Cat. No.: B12639654

Get Quote

Executive Summary

The molecule 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as

BMI-7A) represents a highly functionalized "privileged scaffold" in kinase inhibitor discovery. It
combines the bioisosteric properties of the 7-azaindole core (mimicking the purine ring of ATP)
with three distinct vectors for chemical diversification:

o C3-lodide: A highly reactive handle for low-temperature cross-couplings (Sonogashira,
Suzuki).

+ C5-Bromide: A robust electrophile requiring elevated activation energies, allowing for
orthogonal functionalization relative to C3.

+ C4-Methoxy: An electron-donating group (EDG) that modulates the basicity of the pyridine
ring and solubility, while blocking the C4 position from metabolic oxidation.

Structural Deconstruction & Spectroscopic
Signature
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Understanding the electronic environment of BMI-7A is critical for predicting its reactivity and
interpreting analytical data.

Electronic Architecture

The 7-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole
ring.

o C3 Position: Naturally nucleophilic; the presence of lodine enhances spin-orbit coupling but
renders the position susceptible to metal-halogen exchange.

o C4 Position: The methoxy group donates electron density into the pyridine ring via
resonance, partially counteracting the electron-withdrawing effect of the N7 nitrogen. This
shielding effect is observable in NMR shifts of adjacent protons.

o C5 Position: The bromine atom provides steric bulk and a halogen-bond acceptor site. It is
less reactive than the C3-iodide due to the stronger C-Br bond and the electron-poor nature
of the pyridine ring.

Predicted NMR Profile (d6-DMSO)

The substitution pattern leaves only two aromatic protons, simplifying the spectrum but
requiring precise assignment.
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Mass Spectrometry & Crystallography

o MS (ESI+): The molecule displays a distinct isotopic pattern due to Bromine (

1:1).

o M+H: Expect twin peaks separated by 2 Da.

o Fragmentation: Loss of methyl radical (
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) or lodine (
) are common high-energy pathways.

» X-Ray Considerations: Expect Halogen Bonding. The C3-I and C5-Br atoms often form
directional non-covalent interactions with carbonyl oxygens or nitrogens in the crystal lattice
(or protein active sites), stabilizing the complex.

Synthetic Architecture

The synthesis of BMI-7A is non-trivial due to the need for correct regiocontrol. Direct
halogenation of 4-methoxy-7-azaindole is possible but often leads to mixtures. The most robust
industrial route builds the pyridine ring first.

Optimal Synthetic Route

The "Pyridine-First" strategy ensures the C5-Bromine is installed early, avoiding competition
with the labile C3-lodine.
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Figure 1: The "Pyridine-First" synthetic pathway minimizes regioselectivity errors by installing
the robust C5-bromide on the starting material and the labile C3-iodide in the final step.

Key Experimental Protocol: C3-lodination

Context: This is the final step to generate BMI-7A from 5-bromo-4-methoxy-7-azaindole.

 Dissolution: Dissolve 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous
DMF (0.1 M concentration).

e Cooling: Cool the solution to 0°C under an inert atmosphere (

or Ar).
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» Addition: Add N-lodosuccinimide (NIS) (1.05 eq) portion-wise over 10 minutes. Note: Protect
from light to prevent radical side reactions.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by LCMS (Look for M+126
shift).

e Quench: Pour into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).
« |solation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.

Reactivity & Orthogonal Functionalization

The power of BMI-7A lies in the Chemoselectivity Hierarchy. The C-I bond is significantly
weaker and more polarizable than the C-Br bond, allowing for sequential cross-coupling
reactions without protecting groups.

The Reactivity Hierarchy

o Tier 1 (High Reactivity):C3-lodine. Reacts at Room Temperature (RT) to 50°C.
o Preferred Reactions: Sonogashira (alkynes), Suzuki (boronic acids).[3]
o Catalyst: Pd(PPh

)

or Pd(dppf)ClI

e Tier 2 (Medium Reactivity):N1-Proton. Acidic (

).

o Preferred Reactions: Alkylation, Sulfonylation.

o Note: Often protected (e.g., SEM, Boc) before Tier 3 reactions to prevent catalyst
poisoning.

o Tier 3 (Low Reactivity):C5-Bromine. Reacts at >80°C.
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o Preferred Reactions: Suzuki (aryl), Buchwald-Hartwig (amines).
o Catalyst: Pd

(dba)

+ XPhos/Buchwald ligands.
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Figure 2: Orthogonal reactivity map. The C3-lodide is the "gatekeeper" transformation; it must
be utilized first to maintain chemoselectivity.

References

o Synthesis of 7-azaindoles via Sonogashira/Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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